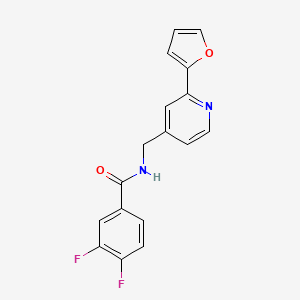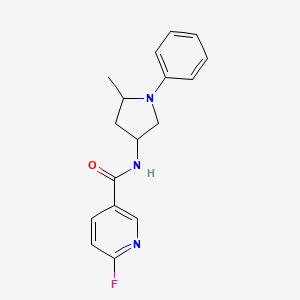
6-Fluoro-N-(5-methyl-1-phenylpyrrolidin-3-YL)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-Fluoro-N-(5-methyl-1-phenylpyrrolidin-3-YL)pyridine-3-carboxamide” is a fluorinated compound . Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials due to their interesting and unusual physical, chemical, and biological properties .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The presence of fluorine atoms in the structure contributes to the compound’s unique properties .Applications De Recherche Scientifique
Stereochemistry and Pharmacological Profile Enhancement
6-Fluoro-N-(5-methyl-1-phenylpyrrolidin-3-YL)pyridine-3-carboxamide, through its structural analogs based on the pyrrolidin-2-one pharmacophore, has shown significant interest for its potential in facilitating memory processes and attenuating cognitive function impairment associated with various conditions such as head traumas, stroke, age, and age-related pathologies. Research focusing on the stereochemistry of related compounds like (4R)-2-oxo-4-phenylpyrrolidine-1-carboxamide and (4R,5S)-5-methyl-2-oxo-4-phenylpyrrolidine-1-carboxamide has demonstrated that the configuration of stereocenters is directly linked to the biological properties of the respective enantiomers. This suggests that studying the stereochemistry of this compound could enhance its pharmacological profile (Veinberg et al., 2015).
Contributions to Fluorine Chemistry in Cancer Treatment
Developments in fluorine chemistry have contributed to the more precise use of fluorinated compounds, like 5-Fluorouracil, in cancer treatment. This research can provide insights into how this compound could be utilized or modified for enhanced efficacy in cancer therapy. Understanding the mechanisms by which fluorinated compounds interact with DNA and RNA, as well as their effects on various cellular processes, could be invaluable for developing new treatment strategies (Gmeiner, 2020).
Exploration of MTHFR Polymorphisms
The exploration of MTHFR polymorphisms in the context of antifolate and fluoropyrimidine therapies could offer a new perspective on how this compound may be utilized in personalized medicine. Understanding the genetic factors that influence the efficacy and toxicity of fluoropyrimidine agents could help in tailoring treatments to individual patients' genetic profiles, potentially improving outcomes (De Mattia & Toffoli, 2009).
Investigating Microbial Degradation
Research into the microbial degradation of polyfluoroalkyl chemicals provides a foundation for studying the environmental fate and potential biodegradability of this compound. Understanding how these compounds break down in the environment or within biological systems could inform their safe use and disposal, minimizing environmental impact (Liu & Avendaño, 2013).
Fluoropyrimidine Toxicity
The toxicities associated with oral fluoropyrimidines in cancer treatment, such as gastrointestinal toxicity, neurotoxicity, and cardiotoxicity, provide a cautionary context for the use of fluorinated compounds like this compound. Research in this area could help in identifying potential toxicities early in the drug development process and in developing strategies to mitigate these effects, ensuring safer therapeutic applications (Macdonald, 1999).
Mécanisme D'action
Target of Action
It is suggested that it may have a role in imaging regional lymph node metastasis in melanoma .
Mode of Action
It is used as a PET radiotracer for imaging regional lymph node metastasis in melanoma . The compound is administered either subcutaneously at the tumor site or in the lateral tail vein .
Biochemical Pathways
It is used as a pet radiotracer, suggesting it may be involved in pathways related to imaging and detection of melanoma metastasis .
Result of Action
The compound is used as a PET radiotracer for imaging regional lymph node metastasis in melanoma . The results of its action depend on the method of administration. When administered subcutaneously at the tumor site, it correctly identified 100% of positive PLNs with no false-positive results .
Propriétés
IUPAC Name |
6-fluoro-N-(5-methyl-1-phenylpyrrolidin-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c1-12-9-14(11-21(12)15-5-3-2-4-6-15)20-17(22)13-7-8-16(18)19-10-13/h2-8,10,12,14H,9,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDILJBJNHOLLEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C2=CC=CC=C2)NC(=O)C3=CN=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

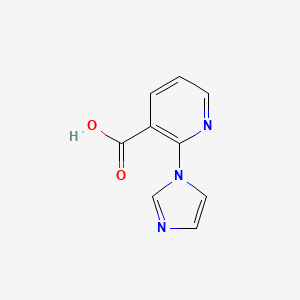


![2-[(3,5-Dimethylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2825813.png)

![6-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2825819.png)
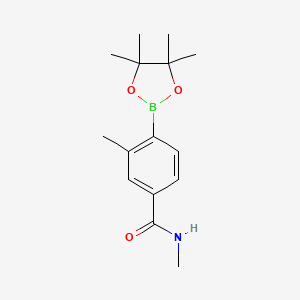
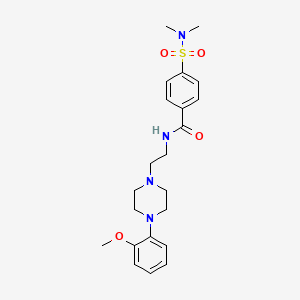
![2-((3-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2825822.png)

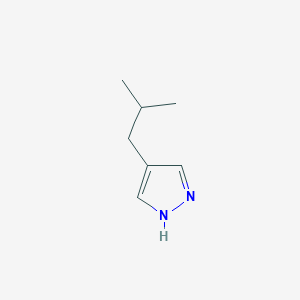
![N-benzyl-2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2825825.png)
![N-benzyl-2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2825827.png)
